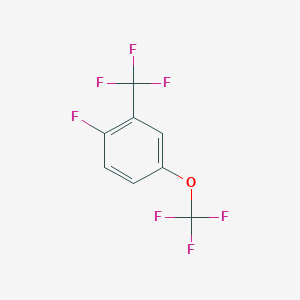![molecular formula C6H12O6 B1443872 D-[1,2,3-13C3]Glucose CAS No. 478529-32-7](/img/structure/B1443872.png)
D-[1,2,3-13C3]Glucose
Übersicht
Beschreibung
D-[1,2,3-13C3]Glucose is a labeled D-glucose used as a cellular energy source and in various metabolic processes .
Synthesis Analysis
This compound is synthesized using various metabolic processes . It has been used in the enzymatic synthesis of D-Glucose-based surfactants . A series of novel D-glucose-derived 1,2,3-triazoles have also been synthesized in excellent yields .Molecular Structure Analysis
The molecular weight of this compound is 183.14 . It has the molecular formula (13C)3C3H12O6 .Chemical Reactions Analysis
D-Gluconic acid, the C1-oxidized form of D-glucose, can be obtained through the hydrolysis of D-gluconolactone . Glucose oxidase catalyzes the oxidation of glucose to form hydrogen peroxide, which then reacts with a dye in the presence of peroxidase to give a stable-colored product .Physical And Chemical Properties Analysis
Glucose is a monosaccharide, which is another term for simple sugar. It is one of three monosaccharides that are used by the body, but it is the only one that can be used directly to produce ATP . Glucose contains four asymmetrical carbon atoms in its structure .Wissenschaftliche Forschungsanwendungen
Metabolische Forschung bei Krankheiten
D-[1,2,3-13C3]Glucose spielt eine Schlüsselrolle bei der Untersuchung metabolischer Pfade bei Krankheiten wie Diabetes, Krebs und Stoffwechselstörungen. Die stabile Isotopenmarkierung ermöglicht eine präzise Verfolgung des Glukosestoffwechsels im Körper und liefert Erkenntnisse darüber, wie Krankheiten metabolische Prozesse verändern .
Sportmedizin und Leistung
Forscher verwenden this compound, um die Auswirkungen von Glucose auf die sportliche Leistung zu untersuchen. Durch die Verfolgung des Stoffwechsels dieser Verbindung während des Trainings können Wissenschaftler verstehen, wie die Energieproduktion Ausdauer und Erholung beeinflusst .
Herstellung von Gold-Nanopartikeln
Im Bereich der Nanotechnologie unterstützt this compound die Synthese von Gold-Nanopartikeln. Diese Nanopartikel werden zum kolorimetrischen Nachweis von lebensmittelbedingten Krankheitserregern verwendet und bieten eine schnelle und spezifische Analyse, die für die Früherkennung von Infektionskrankheiten entscheidend ist .
Dynamisches Metabolom-Profiling
Die Verbindung wird im dynamischen Metabolom-Profiling eingesetzt, insbesondere bei der Untersuchung von Pankreastumoren. Sie hilft, die metabolischen Veränderungen in Krebszellen zu verstehen, was zur Entwicklung gezielter Therapien führen kann .
Studium des nicht-oxidativen Pentosephosphat-Wegs
this compound ist für das Studium des nicht-oxidativen Pentosephosphat-Wegs von entscheidender Bedeutung. Dieser Weg ist essenziell für die Nukleotid-Synthese und den antioxidativen Schutz, und seine Untersuchung kann zum Verständnis verschiedener Krankheitsmechanismen beitragen .
Molekulardiagnostik
Die Rolle der Verbindung in der Molekulardiagnostik ist bedeutend. Sie wird in Verbindung mit der loop-vermittelten isothermen Amplifikation (LAMP) für den kolorimetrischen Nachweis verwendet, was den Prozess vereinfacht und die Reaktionszeiten für die Diagnose von infektiösen Bakterien verkürzt .
Wirkmechanismus
Target of Action
D-[1,2,3-13C3]Glucose, a labeled form of D-glucose, primarily targets the glucose transporters and enzymes involved in glucose metabolism . These include the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2), which play predominant roles in intestinal transport of glucose into the circulation .
Mode of Action
this compound interacts with its targets in a similar manner to D-glucose. It is transported into cells via glucose transporters and is metabolized through glycolysis and other metabolic pathways . The 13C label allows for the tracking of glucose metabolism, providing valuable information about metabolic processes.
Biochemical Pathways
this compound participates in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, glucose is converted to pyruvic acid, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . Gluconeogenesis, on the other hand, is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of D-glucose. It is absorbed from the digestive tract, distributed throughout the body, metabolized in cells, and the waste products are excreted .
Result of Action
The metabolism of this compound results in the production of energy and metabolic intermediates. It acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The 13C label allows for the tracking of these processes, providing valuable insights into cellular metabolism .
Action Environment
Environmental factors can influence the action of this compound. For instance, lifestyle factors such as diet and physical activity can affect glucose metabolism . Exposure to environmental pollutants has also been associated with an increased risk of type 2 diabetes, a disease characterized by impaired glucose metabolism . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors .
Zukünftige Richtungen
Continuous glucose monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VJPMIEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





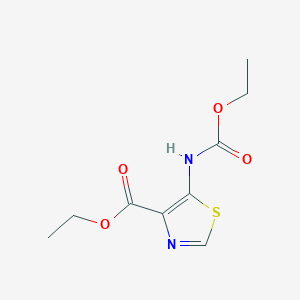


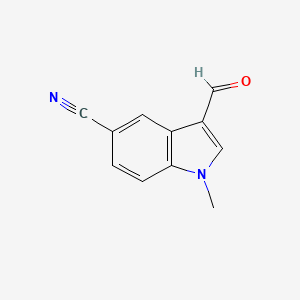
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)
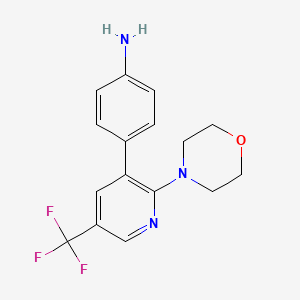

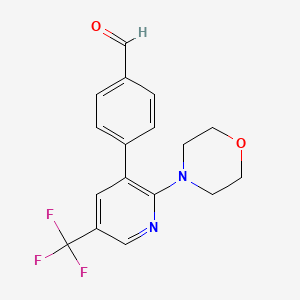
![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

